3-[(Phenylthio)methyl]-2-furoic acid
Description
3-[(Phenylthio)methyl]-2-furoic acid is a substituted furoic acid derivative characterized by a phenylthioether (-SPh) group attached via a methylene bridge to the 3-position of the furan ring. The core 2-furoic acid moiety (, compound 27) is a five-membered heterocyclic carboxylic acid, which is modified here with a sulfur-containing substituent. Such modifications are common in medicinal chemistry to modulate bioavailability, reactivity, and target interactions .
Properties
IUPAC Name |
3-(phenylsulfanylmethyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-12(14)11-9(6-7-15-11)8-16-10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGOMTXSMKAZBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=C(OC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylthio)methyl]-2-furoic acid typically involves the reaction of 2-furoic acid with phenylthiomethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the furoic acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-[(Phenylthio)methyl]-2-furoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The furoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Phenylthio)methyl]-2-furoic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(Phenylthio)methyl]-2-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function or activity. The furoic acid moiety can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
- Electronic Effects : Sulfur-containing substituents (-SPh, -SO₂-) modulate electron density on the furan ring, altering reactivity and interaction with biological targets .
- Metabolic Pathways : Thioethers are prone to oxidative metabolism (e.g., to sulfoxides), whereas sulfones and fluorinated groups resist degradation .
- Structure-Activity Relationships (SAR) : Lipophilic groups like -SPh improve blood-brain barrier penetration, while polar groups (e.g., -SO₂-) enhance aqueous solubility .
Biological Activity
3-[(Phenylthio)methyl]-2-furoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a furoic acid moiety substituted with a phenylthio group. This structural configuration is significant as it may influence the compound's reactivity and biological interactions.
Biological Activities
1. Anticancer Activity
Research indicates that compounds related to this compound exhibit anticancer properties. For instance, derivatives of furoic acid have been studied for their ability to inhibit phosphoinositide 3-kinase (PI3K), a key player in cancer cell proliferation and survival. Inhibiting PI3K can lead to reduced tumor growth and improved outcomes in various cancers, including breast and colon cancer .
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Inflammation is a critical factor in many chronic diseases, including cancer and cardiovascular diseases. Preliminary studies suggest that phenylthio derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
3. Antibacterial Properties
The antibacterial activity of compounds similar to this compound has been documented. For example, studies on related furoic acid derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that these compounds may serve as leads for developing new antibacterial agents .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Activity
In a study examining the effects of various furoic acid derivatives on cancer cell lines, this compound was found to significantly inhibit cell proliferation in vitro. The mechanism was linked to the downregulation of PI3K/Akt signaling pathways, highlighting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of phenylthio derivatives showed that treatment with this compound reduced the levels of pro-inflammatory cytokines in cellular models. This suggests a promising avenue for its use in managing inflammatory diseases.
Research Findings
Several research articles have focused on the synthesis and biological evaluation of furoic acid derivatives. These studies emphasize the importance of structural modifications in enhancing biological activity:
- Synthesis and Evaluation: The synthesis of phenylthio derivatives has been linked to enhanced biological activities, providing insights into structure-activity relationships (SAR) that could guide future drug development efforts .
- Molecular Docking Studies: Computational studies have demonstrated favorable binding interactions between this compound and target proteins involved in cancer progression and inflammation, further supporting its therapeutic potential .
Q & A
Q. What advanced computational models predict the bioactivity or environmental fate of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
